2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines elements of pyrrolo and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-d]pyrimidinone core, followed by the introduction of the 2,5-dimethylbenzylthio group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its structure could allow for the creation of polymers or other materials with specific characteristics, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,5-dimethylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
Compared to similar compounds, 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique combination of functional groups and ring structures. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-13-14-19(2)21(15-18)17-32-27-29-24-23(20-9-5-3-6-10-20)16-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h3-16,28H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYMNAXFDGOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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